molecular formula C14H22N4Si B7105450 N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine

Cat. No.: B7105450
M. Wt: 274.44 g/mol
InChI Key: OAHOAYOPHDDCHY-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and a trimethylsilylphenyl group.

Properties

IUPAC Name

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4Si/c1-18-11-16-17-14(18)10-15-9-12-6-5-7-13(8-12)19(2,3)4/h5-8,11,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOAYOPHDDCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CNCC2=CC(=CC=C2)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .

Chemical Reactions Analysis

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .

Scientific Research Applications

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects . For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine can be compared with other triazole derivatives, such as:

    Fluconazole: A widely used antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

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